An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-7-amine: A Privileged Scaffold for Drug Discovery
An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-7-amine: A Privileged Scaffold for Drug Discovery
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] This fused heterocyclic system, consisting of a pyridine ring fused to an imidazole ring, is a key pharmacophore in numerous clinically successful drugs, including the sedative-hypnotic Zolpidem, the anxiolytic Alpidem, and the gastroprotective agent Zolimidine.[4][5] The scaffold's rigid, planar structure and its distribution of nitrogen atoms allow for diverse, high-affinity interactions with enzyme active sites and receptors. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antituberculosis, anti-inflammatory, and antiviral properties.[1][3][6][7]
This guide focuses on a specific, yet highly valuable, member of this family: Imidazo[1,2-a]pyridin-7-amine (IUPAC Name: imidazo[1,2-a]pyridin-7-amine) . The introduction of an amine group at the 7-position provides a critical vector for synthetic elaboration, enabling chemists to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the chemical properties, structure, synthesis, and therapeutic potential of this versatile building block.
Part 1: Molecular Structure and Physicochemical Profile
The foundational step in evaluating any compound for drug development is a thorough understanding of its structure and physicochemical properties. These parameters govern its solubility, permeability, and metabolic stability, ultimately influencing its viability as a drug candidate.
Core Structure and Nomenclature
Imidazo[1,2-a]pyridin-7-amine is a bicyclic aromatic heterocycle with the chemical formula C₇H₇N₃.[8][9] Its structure consists of a pyridine ring fused with an imidazole ring across the 1 and 2 positions. The defining feature is the primary amine (-NH₂) substituent at the C7 position of the pyridine ring.
Physicochemical Properties for Drug Discovery
The "drug-likeness" of a molecule is often initially assessed by computational parameters, such as those defined by Lipinski's Rule of Five. Imidazo[1,2-a]pyridin-7-amine exhibits a favorable profile, making it an excellent starting point for library synthesis.
| Property | Value | Significance in Drug Development | Source |
| Molecular Weight | 133.15 g/mol | Well below the 500 Da threshold of Lipinski's rules, allowing for significant synthetic modification without becoming too large. | [8][9] |
| XLogP | 0.9165 | Indicates a good balance between hydrophilicity and lipophilicity, suggesting potential for good solubility and membrane permeability. | [9] |
| Hydrogen Bond Donors | 1 | The primary amine acts as a hydrogen bond donor, crucial for target binding. | [9] |
| Hydrogen Bond Acceptors | 3 | The three nitrogen atoms can act as hydrogen bond acceptors, providing multiple points for interaction with biological targets. | [9] |
| Topological Polar Surface Area (TPSA) | 43.32 Ų | A low TPSA value (< 140 Ų) is predictive of good cell permeability and oral bioavailability. | [9] |
| Rotatable Bonds | 0 | The rigid structure reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. | [9] |
Part 2: Synthesis and Reactivity
The accessibility of a chemical scaffold is paramount for its utility in research. The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the condensation of a 2-aminopyridine derivative with a two-carbon electrophilic synthon.
General Synthetic Strategies
Several robust methods have been developed for the construction of the imidazo[1,2-a]pyridine ring system:
-
Reaction with α-Halocarbonyls: This classic approach involves the initial N-alkylation of the pyridine ring nitrogen of a 2-aminopyridine with an α-haloketone or α-haloaldehyde, followed by intramolecular cyclization.[10]
-
Three-Component Reactions: More modern approaches utilize multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot to generate highly substituted imidazo[1,2-a]pyridines.[11][12]
-
Catalytic Oxidative Coupling: Copper- and iron-catalyzed methods have been developed to couple 2-aminopyridines with ketones, nitroolefins, or alkynes under aerobic conditions, offering a more environmentally benign route.[13][14]
Plausible Synthetic Protocol for Imidazo[1,2-a]pyridin-7-amine
Experimental Protocol: Proposed Synthesis
Step 1: Selective Protection of 2,5-Diaminopyridine
-
To a stirred solution of 2,5-diaminopyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The more nucleophilic 2-amino group is expected to be selectively protected.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to yield N-(5-aminopyridin-2-yl)-tert-butyl carbamate.
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Core
-
Dissolve the protected aminopyridine (1.0 eq) in a solvent such as ethanol or DMF.
-
Add chloroacetaldehyde (approx. 1.2 eq, typically as a 50% aqueous solution) to the mixture.
-
Heat the reaction mixture at reflux (e.g., 80-100 °C) for 4-6 hours.
-
Monitor the reaction by TLC. The formation of the bicyclic system is driven by the initial alkylation of the pyridine nitrogen followed by intramolecular condensation of the 5-amino group with the aldehyde.
-
After cooling, neutralize the reaction with a base like sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the Boc-protected Imidazo[1,2-a]pyridin-7-amine.
Step 3: Deprotection to Yield Imidazo[1,2-a]pyridin-7-amine
-
Dissolve the purified Boc-protected intermediate in a minimal amount of DCM or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the resulting salt with an aqueous base (e.g., NaHCO₃) and extract the free amine into an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary to yield the final product, Imidazo[1,2-a]pyridin-7-amine.
Caption: Proposed synthetic workflow for Imidazo[1,2-a]pyridin-7-amine.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of Imidazo[1,2-a]pyridin-7-amine lies in its potential as a versatile starting material for the development of potent and selective therapeutic agents. The 7-amino group serves as a key functional handle for derivatization, allowing for the systematic exploration of the chemical space around the core scaffold.
A Vector for Structure-Activity Relationship (SAR) Studies
The amine at the 7-position is nucleophilic and can readily undergo a variety of chemical transformations, including:
-
Amide and Sulfonamide Formation: Acylation or sulfonylation of the amine allows for the introduction of diverse substituents to probe interactions with specific pockets in a target protein. This strategy has been successfully used to develop potent anti-tuberculosis agents.[15]
-
Reductive Amination: Reaction with aldehydes or ketones can introduce alkyl or arylalkyl groups.
-
Buchwald-Hartwig or Ullmann Coupling: These cross-coupling reactions can be used to form C-N bonds, linking the amine to various aryl or heteroaryl systems, significantly expanding the molecular diversity.
SAR studies on imidazo[1,2-a]pyridine derivatives have shown that substitution at the 7-position can be critical for in vivo efficacy, with both steric bulk and basicity playing important roles.[2]
Targeting Key Signaling Pathways in Disease
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to modulate several critical signaling pathways implicated in cancer, inflammation, and infectious diseases.
-
Kinase Inhibition: This scaffold is a common feature in kinase inhibitors. For example, derivatives have been developed as potent dual inhibitors of PI3K/mTOR, a central pathway regulating cell growth and proliferation that is often dysregulated in cancer.[16] Others have shown activity against Platelet-Derived Growth Factor Receptor (PDGFR), a key target in angiogenesis and fibrosis.[17]
-
Anti-Infective Agents: The scaffold is prominent in the development of new anti-tuberculosis drugs. The clinical candidate Telacebec (Q203) features an imidazo[1,2-a]pyridine core and targets QcrB, a subunit of the cytochrome bc1 complex essential for cellular respiration in Mycobacterium tuberculosis.[4][18]
-
Anti-Inflammatory Activity: Recent studies have shown that novel imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway, a critical axis in the inflammatory response.[19]
Caption: Biological pathways modulated by various Imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Perspectives
Imidazo[1,2-a]pyridin-7-amine is more than just a simple chemical compound; it is a strategic entry point into a rich and pharmacologically relevant chemical space. Its favorable physicochemical properties make it an ideal foundation for library development, while the reactive 7-amino group provides the synthetic versatility required for sophisticated lead optimization campaigns. As researchers continue to seek novel therapeutics for cancer, infectious diseases, and inflammatory conditions, the imidazo[1,2-a]pyridine scaffold, and specifically functionalized analogues like the 7-amino derivative, will undoubtedly remain a focus of intense investigation. The continued exploration of this privileged scaffold promises to yield the next generation of innovative medicines.
References
- ChemicalBook. (n.d.). Imidazo[1,2-a]pyrimidin-7-amine (9CI) synthesis.
- PubChem. (n.d.). Imidazo[1,2-a]pyridin-7-amine. National Center for Biotechnology Information.
- Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Vol 24, No 8.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- ChemScene. (n.d.). 421595-81-5 | Imidazo[1,2-a]pyridin-7-amine.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health.
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- PubChem. (n.d.). Imidazo(1,2-a)pyridine. National Center for Biotechnology Information.
- RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Royal Society of Chemistry.
- ChemicalBook. (2024). 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method.
- ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- RSC Medicinal Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
- SpectraBase. (n.d.). Imidazo(1,2-A)pyridine.
- Santa Cruz Biotechnology. (n.d.). Imidazo[1,2-a]pyridin-7-amine | CAS 421595-81-5.
- BioImpacts. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating.
- Wikipedia. (n.d.). Imidazopyridine.
- ACS Medicinal Chemistry Letters. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health.
- Systematic Reviews in Pharmacy. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- RSC Medicinal Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health.
- ResearchGate. (2025). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.
- Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
- BioImpacts. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health.
- RSC Advances. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues.
- PubChemLite. (n.d.). Imidazo[1,2-a]pyridine-7-carboxylic acid.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridin-7-amine | C7H7N3 | CID 45087541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 15. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
